molecular formula C21H23N3O4S2 B2945392 N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 500149-32-6

N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2945392
CAS No.: 500149-32-6
M. Wt: 445.55
InChI Key: RSBFXPOPKLBHQX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Synthesis and Evaluation of Anticancer Activity : A series of thiophenes having biologically active sulfonamide, 4-methoxybenzo[d]thiazole, and other moieties have been prepared and evaluated for their in vitro anticancer activity against human breast cancer cell line (MCF7). Compounds demonstrated higher cytotoxic activities than doxorubicin, indicating their potential as anticancer agents (Ghorab, Alsaid, & Bashandy, 2014).
  • Pro-apoptotic Indapamide Derivatives : Indapamide derivatives, synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide), demonstrated high proapoptotic activity on melanoma cell lines. Compound 12 showed significant anticancer activity, suggesting its potential for melanoma treatment (Yılmaz et al., 2015).

Microbial Degradation and Environmental Impact

  • Microbial Strategy to Eliminate Sulfonamide Antibiotics : The degradation of sulfamethoxazole and other sulfonamides in Microbacterium sp. strain BR1 proceeds via an unusual pathway initiated by ipso-hydroxylation. This leads to the fragmentation of the parent compound, releasing sulfite and other metabolites, showcasing a microbial strategy for the environmental degradation of sulfonamide antibiotics (Ricken et al., 2013).

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-6-3-4-13-24(14)30(26,27)16-11-9-15(10-12-16)20(25)23-21-22-19-17(28-2)7-5-8-18(19)29-21/h5,7-12,14H,3-4,6,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFXPOPKLBHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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